

# The Oncogenic Cascade of MLL Fusion Proteins in Leukemogenesis: A Technical Guide

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### **Abstract**

Chromosomal translocations involving the Mixed Lineage Leukemia (MLL; also known as KMT2A) gene are a hallmark of aggressive acute leukemias in both pediatric and adult populations, often associated with a grim prognosis. These rearrangements generate chimeric MLL fusion proteins that function as potent oncogenic drivers. This technical guide provides an in-depth exploration of the molecular mechanisms orchestrated by MLL fusion proteins to initiate and sustain leukemogenesis. We will delve into the core molecular perturbations, downstream transcriptional programs, and aberrant signaling pathways. This guide also offers a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of critical cellular processes to serve as a comprehensive resource for researchers and drug development professionals in the field of leukemia therapeutics.

# The Molecular Architecture of MLL Fusion Proteins and Core Mechanisms of Action

The wild-type MLL protein is a large, multi-domain epigenetic regulator crucial for normal hematopoiesis and embryonic development. It possesses a C-terminal SET domain that catalyzes the methylation of histone H3 at lysine 4 (H3K4), an epigenetic mark associated with



active gene transcription. Chromosomal translocations invariably fuse the N-terminal portion of MLL, which contains domains for chromatin targeting and protein-protein interactions, to one of over 80 different partner proteins. This fusion event results in the loss of the C-terminal SET domain and the acquisition of novel functionalities from the fusion partner.

The N-terminus of MLL retained in the fusion protein is critical for its leukemogenic activity. It contains the CXXC domain, which recognizes and binds to unmethylated CpG islands in gene promoters, thereby directing the fusion protein to its target loci.[1] Furthermore, the N-terminal region mediates crucial interactions with a cohort of proteins that are commandeered by the MLL fusion oncoprotein to drive a leukemogenic transcriptional program.

A central mechanism of MLL fusion protein-mediated leukemogenesis is the recruitment of a super elongation complex (SEC) and the histone methyltransferase DOT1L.[2][3] The fusion partner protein often serves as a scaffold for the assembly of these complexes. The SEC, which includes components like AF4, AF9, and ENL, facilitates transcriptional elongation by recruiting the positive transcription elongation factor b (P-TEFb).[2][4] P-TEFb, in turn, phosphorylates RNA Polymerase II, leading to enhanced transcriptional processivity.

Simultaneously, the recruitment of DOT1L leads to the aberrant methylation of histone H3 at lysine 79 (H3K79me2/3) at MLL fusion target genes.[3][5] This histone modification is a hallmark of active transcription and is essential for the oncogenic activity of many MLL fusion proteins. The interplay between these recruited factors results in a perpetually "open" chromatin state at target gene loci, leading to their sustained and elevated expression.

# Quantitative Analysis of MLL Fusion Protein-Driven Transcriptional Dysregulation

The aberrant transcriptional activity of MLL fusion proteins leads to a distinct and consistent gene expression signature in leukemic cells. The primary downstream targets are genes that play critical roles in hematopoietic stem and progenitor cell self-renewal and proliferation. Below are tables summarizing quantitative data from seminal studies on the impact of MLL fusion proteins on gene expression and histone modifications.

Table 1: MLL-AF4 Regulated Gene Expression in B-ALL



Gene Symbol	Log2 Fold Change (siRNA knockdown of MLL-AF4)	Function	Reference
НОХА9	-1.5	Transcription factor, self-renewal	[6]
MEIS1	-1.2	Transcription factor, HOX cofactor	[6]
BCL2	-1.0	Anti-apoptotic protein	[6]
CASP9	1.8	Pro-apoptotic protein (indirectly repressed)	[6]
CDKN1B	1.5 (upregulated in some contexts)	Cell cycle inhibitor	[7]

Table 2: MLL-AF9 Target Gene Expression and Histone Modification

Gene Locus	MLL-AF9 ChIP- seq Peak Enrichment (Fold over Input)	H3K79me2 ChIP-seq Peak Enrichment (Fold over Input)	RNA-seq Log2 Fold Change (MLL-AF9 vs. control)	Reference
НОХА9	12.5	15.2	3.1	[8][9]
MEIS1	10.8	13.9	2.8	[8][9]
FLT3	8.2	9.5	2.1	[10]
CDK6	7.5	8.9	1.9	[11]

Table 3: Impact of Small Molecule Inhibitors on MLL Fusion Protein Activity



Inhibitor	Target	Effect on H3K79me2 levels (% reduction)	Effect on HOXA9 expression (Fold Change)	Reference
Pinometostat (EPZ-5676)	DOT1L	7-88% (in patient PBMCs)	-2.5	[1][2]
VTP50469	Menin-MLL interaction	Not directly measured	-2.0 to -3.0	[5]
MI-389	Menin-MLL interaction	Not directly measured	-2.2	[5]

# Key Signaling Pathways Hijacked by MLL Fusion Proteins

MLL fusion proteins do not operate in isolation; they actively engage and manipulate cellular signaling pathways to promote leukemic cell survival, proliferation, and self-renewal.

## WNT/β-catenin Signaling

The WNT/ $\beta$ -catenin pathway is a critical regulator of hematopoietic stem cell function. MLL fusion proteins have been shown to upregulate components of this pathway, leading to the stabilization and nuclear accumulation of  $\beta$ -catenin.[12][13] This, in turn, activates TCF/LEF-dependent transcription of genes that promote cell cycle progression and inhibit differentiation. The interaction between MLL fusion proteins and the WNT pathway appears to be a crucial dependency for the maintenance of leukemic stem cells.[12]

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